molecular formula C₁₅H₁₇N₃O₂S B1145781 4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide CAS No. 1061214-06-9

4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide

Cat. No. B1145781
CAS RN: 1061214-06-9
M. Wt: 303.38
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including compounds similar to the one , often involves microwave irradiation techniques for efficiency. These compounds can be synthesized from various ketones, including 4-methylacetophenone, through methods different from traditional literature, indicating a broad scope for generating sulfonamide derivatives with potential inhibitory effects against human carbonic anhydrase I and II (H. Gul et al., 2016)(H. Gul et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide compounds reveal intricate details about their geometric configuration, showcasing the importance of N-H...N hydrogen bonding and the effects of substituents on the molecule's overall conformation (Danielle L Jacobs et al., 2013)(Danielle L Jacobs et al., 2013). Such studies lay the groundwork for understanding the structural basis of the chemical reactivity and interactions of these compounds.

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including the synthesis of novel derivatives, highlights their potential as ligands in metal coordination and their ability to form complexes with various metals, which could be explored for different catalytic, pharmaceutical, or material science applications (Mari´a L. Dura´n et al., 1997)(Mari´a L. Dura´n et al., 1997).

Physical Properties Analysis

Investigations into the crystal structure and density functional theory (DFT) studies of benzenesulfonamide compounds provide insights into their physical properties, such as molecular electrostatic potential, leading molecular orbital, and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Jun-Li Xiao et al., 2022)(Jun-Li Xiao et al., 2022).

Chemical Properties Analysis

The design and synthesis of novel sulfonamide derivatives for specific applications, such as anticancer and radiosensitizing agents, underscore the importance of understanding the chemical properties of these compounds. Such studies involve exploring the compounds' reactivity, potential biological activity, and molecular docking studies to predict interactions with biological targets (M. Ghorab et al., 2016)(M. Ghorab et al., 2016).

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant area of research involving this compound is its inhibitory effects on carbonic anhydrase enzymes. Gul et al. (2016) synthesized derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating potent inhibitory effects against human carbonic anhydrase I and II isoenzymes, with inhibition constants in the low nanomolar range. These findings highlight the compound's potential in developing treatments for diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).

Antimicrobial Activity

Another area of application is the compound's antimicrobial properties. Sarvaiya et al. (2019) synthesized and tested various derivatives for their antimicrobial efficacy against different bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Anticancer Activity

The compound has also been researched for its anticancer properties. Ghorab et al. (2017) synthesized novel derivatives and tested them for inhibitory activity against VEGFR-2, a key enzyme in angiogenesis. Some derivatives showed excellent inhibitory activity, suggesting their potential as leads for anticancer drug development (Ghorab et al., 2017).

Corrosion Inhibition

Mostfa et al. (2020) investigated a novel azopyrazole-benzenesulfonamide derivative as an efficient corrosion inhibitor for mild steel in acidic environments. The study found high inhibition efficiency, suggesting potential industrial applications for this compound in protecting metals from corrosion (Mostfa et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement associated with it is H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRSPJLUSHTDDS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)S(=O)(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1061214-06-9
Record name 4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]- benzenesulfonamide
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